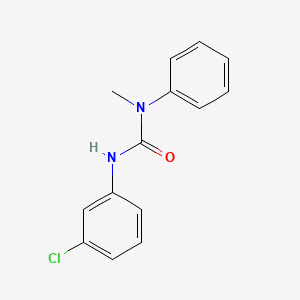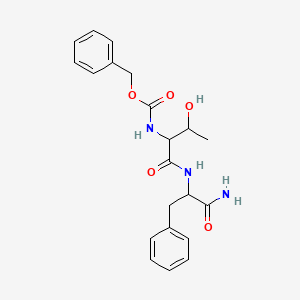
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a complex organic compound that features both indole and naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or naphthalene rings.
Reduction: Reduced forms of the hydrazone or carbonyl groups.
Substitution: Halogenated derivatives of the indole or naphthalene rings.
Applications De Recherche Scientifique
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Indol-3-yl)-N-(naphthalen-1-yl)acetamide
- 2-(2-(1H-Indol-3-yl)hydrazinyl)-N-(naphthalen-1-yl)acetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(phenyl)-2-oxoacetamide
Uniqueness
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is unique due to the presence of both indole and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
880051-42-3 |
|---|---|
Formule moléculaire |
C21H16N4O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(24-19-11-5-7-14-6-1-2-8-16(14)19)21(27)25-23-13-15-12-22-18-10-4-3-9-17(15)18/h1-13,22H,(H,24,26)(H,25,27)/b23-13+ |
Clé InChI |
BOYDWVNGJGHFDL-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



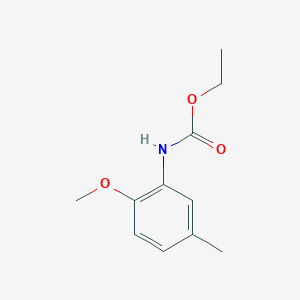
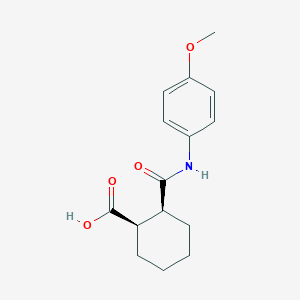
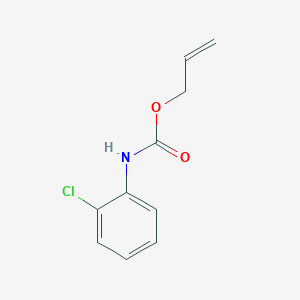
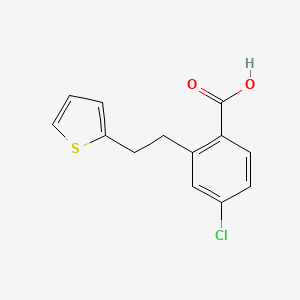


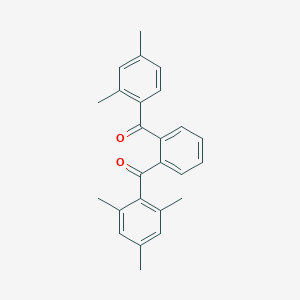
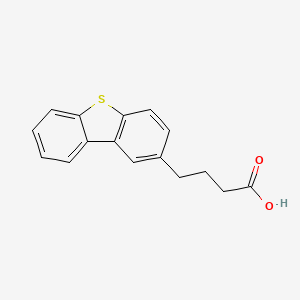


![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
